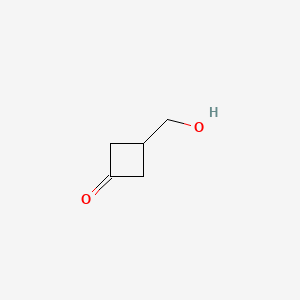

3-(Hydroxymethyl)cyclobutanone

Descripción

Overview of Four-Membered Ring Systems in Organic Synthesis

Four-membered ring systems, particularly those containing a heteroatom, have garnered significant interest from the scientific community for many years. doi.org Their unique chemical and biological properties make them valuable in various fields, including organic synthesis, medicinal chemistry, and materials science. doi.orgacs.org Among these, carbocyclic four-membered rings like cyclobutane (B1203170) and its derivatives are notable for their inherent ring strain, which influences their reactivity. nih.gov This strain, while less than that of three-membered rings, still makes them more reactive than their open-chain or larger ring counterparts. britannica.com

The compact and rigid structure of the cyclobutane ring offers distinct three-dimensional features that are increasingly exploited in medicinal chemistry to develop novel therapeutic agents. acs.orgnih.gov The incorporation of a cyclobutane motif can improve various properties of a drug candidate, such as metabolic stability and conformational restriction. nih.gov Due to their small size, four-membered heterocycles are also valuable as reactive intermediates in organic synthesis, as they can be readily opened to form other structures. thermofisher.com

Historical Context of Cyclobutanone (B123998) Research

The study of cyclobutanone and its derivatives has a rich history, with early research focusing on its synthesis and photochemical behavior. acs.orgaip.org The first synthesis of cyclobutane itself was reported in 1907. nih.gov Over the years, numerous methods have been developed for the preparation of cyclobutanones, often utilizing [2+2] cycloaddition reactions. benthamscience.com

A significant area of investigation has been the photolysis of cyclobutanone, which can lead to a variety of fragmentation products. aip.org More recently, research has shifted towards the use of cyclobutanones as versatile building blocks in organic synthesis. benthamscience.comorgsyn.org Their inherent ring strain makes them amenable to various transformations, including ring expansions and rearrangements, providing access to a diverse range of more complex molecular architectures. benthamscience.comnih.gov This has made them valuable intermediates in the total synthesis of natural products and in the development of new pharmaceuticals. vub.ac.beacs.orgresearchgate.net

Significance of 3-Substituted Cyclobutanones

Within the family of cyclobutanone derivatives, 3-substituted cyclobutanones hold a special place due to their synthetic versatility. The substituent at the 3-position can significantly influence the reactivity and stereochemical outcome of reactions involving the cyclobutanone ring. vub.ac.beacs.orgresearchgate.net For instance, the reduction of 3-substituted cyclobutanones has been shown to be highly stereoselective, predominantly yielding the cis-alcohol. vub.ac.beacs.orgresearchgate.net This selectivity can be further enhanced by modifying reaction conditions such as temperature and solvent polarity. vub.ac.beacs.orgresearchgate.net

The prochiral nature of 3-substituted cyclobutanones also presents opportunities for enantioselective desymmetrization, allowing for the creation of chiral molecules from achiral starting materials. nih.gov This is a powerful strategy in modern organic synthesis for accessing enantiomerically pure compounds, which are often required for biological applications. nih.gov The development of catalytic methods to achieve this has been an active area of research. researchgate.net

Research Aims and Scope for 3-(Hydroxymethyl)cyclobutanone

This article focuses specifically on the chemical compound This compound . The primary aim is to provide a comprehensive overview of its synthesis, physical and chemical properties, and characteristic reactions. The hydroxymethyl group at the 3-position introduces a functional handle that can be further manipulated, making this compound a valuable intermediate in organic synthesis.

The scope of this article is to detail the known synthetic routes to this compound, present its key physical and spectroscopic data in a clear and accessible format, and describe its reactivity, particularly focusing on transformations involving both the ketone and the hydroxyl functional groups. This information is crucial for chemists seeking to utilize this compound as a building block for the synthesis of more complex target molecules.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of approximately 205 °C. aspirasci.com It is a relatively small molecule with the chemical formula C5H8O2 and a molecular weight of 100.12 g/mol . aspirasci.combiosynth.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-(hydroxymethyl)cyclobutan-1-one | |

| CAS Number | 183616-18-4 | chemsrc.com |

| Molecular Formula | C5H8O2 | aspirasci.combiosynth.com |

| Molecular Weight | 100.12 g/mol | aspirasci.combiosynth.com |

| Physical Form | Liquid | |

| Boiling Point | 204.7 ± 13.0 °C at 760 mmHg | chemsrc.com |

| Melting Point | -36 °C | aspirasci.com |

| Density | 1.2 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 80.6 ± 12.4 °C | chemsrc.com |

| Purity | Typically 96-97% | aspirasci.com |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The InChI and InChIKey provide a standardized representation of the molecule's structure.

Table 2: Spectroscopic and Structural Data for this compound

| Data Type | Value | Source(s) |

| InChI | 1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |

| InChIKey | NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |

| SMILES | C1C(CC1=O)CO | biosynth.com |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the hydroxymethylation of cyclobutanone. This reaction is typically carried out by treating cyclobutanone with formaldehyde (B43269) in the presence of a base. Another approach involves the [2+2] cycloaddition reaction between an appropriate alkene and a ketene (B1206846) derivative, followed by further functional group transformations. For example, the cycloaddition of dichloroketene (B1203229) with allyl benzyl (B1604629) ether yields a dichlorocyclobutanone derivative, which can then be converted to 3-(benzyloxymethyl)cyclobutanone. rsc.orgrsc.org Subsequent removal of the benzyl protecting group would afford the desired this compound.

Chemical Reactions of this compound

The presence of both a ketone and a primary alcohol allows this compound to undergo a variety of chemical transformations.

Reactions of the Ketone: The carbonyl group can undergo nucleophilic addition reactions. For instance, reduction of the ketone with a hydride reagent leads to the corresponding diol, 1,3-cyclobutanediol. The stereochemical outcome of this reduction is of significant interest, with studies on related 3-substituted cyclobutanones showing a high preference for the formation of the cis-isomer. vub.ac.beacs.orgresearchgate.net The ketone can also react with hydroxylamine (B1172632) to form an oxime, which can be a precursor to other functional groups.

Reactions of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also undergo substitution reactions. For example, it can be converted to a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. researchgate.net The hydroxyl group can also be protected, for instance as a benzyl ether, to allow for selective reactions at the ketone functionality. rsc.org

Tandem and Rearrangement Reactions: The strained four-membered ring of this compound can participate in ring-expansion and rearrangement reactions, often promoted by free radicals or transition metals. benthamscience.com These reactions can be used to construct larger and more complex ring systems.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670329 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183616-18-4 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxymethyl Cyclobutanone and Its Derivatives

Direct Synthesis Approaches

Direct approaches involve the modification of a pre-formed cyclobutanone (B123998) ring. While direct hydroxymethylation of cyclobutanone at the 3-position is a conceivable route, related reactions on similar cyclic systems and subsequent transformations of the resulting products provide significant context for the synthesis of derivatives.

The Morita-Baylis-Hillman (MBH) reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). wikipedia.orgnrochemistry.com This atom-economical reaction produces densely functionalized molecules, typically allylic alcohols, under mild conditions. wikipedia.orgarkat-usa.org The mechanism involves the Michael addition of the catalyst to the activated alkene, generating a zwitterionic enolate which then attacks the electrophile (e.g., an aldehyde). nrochemistry.comarkat-usa.org Subsequent elimination of the catalyst yields the final product. nrochemistry.com

While not a direct synthesis of a cyclobutanone derivative, the MBH reaction has been effectively applied to the synthesis of the analogous compound, 2-hydroxymethyl-2-cyclopenten-1-one. organic-chemistry.org In a highly efficient process, 2-cyclopenten-1-one (B42074) reacts with formalin (an aqueous solution of formaldehyde) in the presence of a phosphine catalyst. organic-chemistry.org The choice of solvent was found to be critical for the reaction's efficiency. organic-chemistry.org This methodology provides a valuable building block for various biologically active compounds that feature a cyclopentane (B165970) ring. organic-chemistry.org

Table 1: Morita-Baylis-Hillman Reaction for 2-Hydroxymethyl-2-cyclopenten-1-one Synthesis This table summarizes the optimized conditions for the synthesis of 2-hydroxymethyl-2-cyclopenten-1-one as reported in the literature.

| Catalyst (10 mol%) | Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Tributylphosphine | MeOH–CHCl₃ (aqueous) | 30 minutes | 97% | organic-chemistry.org |

| Dimethylphenylphosphine | MeOH–CHCl₃ (aqueous) | 30 minutes | 96% | organic-chemistry.org |

The reaction of ketone functionalities, such as that in cyclobutanone derivatives, with hydroxylamine (B1172632) or its analogs is a fundamental transformation for producing oximes and related structures. For instance, a cyclobutanone can react with hydroxylamine hydrochloride to form the corresponding cyclobutanone oxime.

A noteworthy application involving cyclobutanone and hydroxylamine derivatives is the synthesis of γ-lactams via a Beckmann rearrangement. researchgate.netrsc.org This reaction involves a nitrogen insertion into the cyclobutanone ring. researchgate.netresearchgate.net The process can be catalyzed by a Brønsted acid, using a stable oxime reagent that acts as an aminating agent and a safer precursor compared to potentially explosive hydroxylamine derivatives. researchgate.netresearchgate.net This methodology is tolerated by various substituted cyclobutanones and can also be applied to less strained five- or six-membered cyclic ketones. researchgate.netresearchgate.net The resulting γ-lactam products can be further converted into γ-aminobutyric acid derivatives through hydrolysis. researchgate.netresearchgate.net

Morita-Baylis-Hillman Reaction in Cyclopentanone (B42830) Analog Synthesis (Related Context)

Indirect Synthetic Pathways through Precursors

Indirect routes build the cyclobutane (B1203170) ring from acyclic components, with [2+2] cycloaddition reactions being the most prominent and powerful strategy.

[2+2] cycloaddition reactions involve the union of two components with two π-electrons each to form a four-membered ring. This strategy is central to the synthesis of many complex cyclobutane-containing molecules.

A key indirect pathway to 3-(hydroxymethyl)cyclobutanone derivatives begins with the [2+2] cycloaddition of dichloroketene (B1203229) to an olefin. Specifically, dichloroketene, often generated in situ, reacts with allyl benzyl (B1604629) ether to yield 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. rsc.orgrsc.orgrsc.org This cycloaddition has been reported to proceed with a 50% yield. rsc.orgrsc.org The dichloroketene itself can be generated from reagents such as trichloroacetyl chloride in the presence of an activated zinc-copper couple. acs.orgdiva-portal.org

The resulting dichlorinated cyclobutanone is a versatile intermediate. It undergoes subsequent chemical transformations to afford the desired, non-chlorinated cyclobutane core. For example, it can be converted over four steps into trans-3-(benzyloxymethyl)cyclobutanol. rsc.orgrsc.org This alcohol can then be used in further synthetic steps, such as Mitsunobu coupling reactions, to produce complex nucleoside analogs like 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and 9-[cis-3-(hydroxymethyl)cyclobutyl]guanine. rsc.orgrsc.orgrsc.org

Table 2: Synthesis of 3-(Benzyloxymethyl)cyclobutanone Precursor via [2+2] Cycloaddition This table outlines the key steps in the synthesis of a precursor to this compound derivatives.

| Step | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | [2+2] Cycloaddition of dichloroketene to allyl benzyl ether | 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone | 50% | rsc.orgrsc.org |

| 2 | Multi-step conversion | trans-3-(Benzyloxymethyl)cyclobutanol | ~40% (overall from dichlorocyclobutanone) | rsc.orgrsc.org |

| 3 | Debenzylation & Oxidation | This compound | - | - |

Photochemical [2+2] cycloadditions provide a mild and efficient method for constructing cyclobutane rings, particularly for the synthesis of cyclobutane amino acids (CBAAs), which are valuable as conformationally restricted peptide mimetics. nih.gov

One notable strategy employs visible-light photocatalysis for the selective [2+2] cycloaddition of dehydroamino acids with styrene-type olefins. nih.govacs.org This approach utilizes a triplet energy transfer catalyst, such as [Ir(dFCF₃ppy₂)dtbpy]PF₆, under visible light irradiation. nih.govacs.org The reaction is simple, mild, and scalable, providing rapid access to substituted cyclobutane α-amino acids with high diastereoselectivities (up to 20:1 d.r.). nih.govresearchgate.net

Another photosensitized [2+2] cross-cycloaddition has been developed for the synthesis of cyclobutane bis(amino acids). mdpi.com This method involves the irradiation of 2-aryl-4-(E-3′-aryl-allylidene)-5(4H)-oxazolones with blue light (456 nm) in the presence of a ruthenium-based photosensitizer, Ru(bpy)₃₂. mdpi.comresearchgate.net This reaction leads to the formation of unstable cyclobutane-bis(oxazolones), which are then converted to stable styryl-cyclobutane bis(amino acids) upon treatment with sodium methoxide (B1231860) in methanol (B129727). mdpi.comresearchgate.net

Table 3: Photocatalytic [2+2] Cycloaddition for Synthesis of Cyclobutane Amino Acid Derivatives This table compares two different photocatalytic systems for the synthesis of cyclobutane amino acid derivatives.

| Reactants | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|

| Dehydroamino acids + Styrenes | [Ir(dFCF₃ppy₂)dtbpy]PF₆, Visible Light | Cyclobutane α-amino acids | nih.govacs.org |

| Allylidene-5(4H)-oxazolones | Ru(bpy)₃₂, Blue Light (456 nm) | Styryl-cyclobutane bis(amino acids) | mdpi.comresearchgate.net |

Ring Expansion Methodologies

Ring expansion reactions provide an alternative route to cyclobutanones and their derivatives, starting from smaller, often more readily available, cyclopropane (B1198618) precursors. These methods can also be used to synthesize larger rings, such as cyclopentanones, from cyclobutanone starting materials.

The ring expansion of cyclobutanones using diazomethane (B1218177) is a well-established method for the synthesis of cyclopentanones. unica.itugent.be This reaction is part of a broader class of homologation reactions where a cyclic ketone is converted to a larger ring system. sci-hub.se The reactivity of cyclic ketones in such processes generally follows the order of 3 > 4 > 6 > 7 ≥ 5 membered rings. sci-hub.se

In the case of substituted cyclobutanones, the regioselectivity of the ring expansion is a critical factor. For β-substituted α-methyl-α-methoxycyclobutanones, the regioselectivity of the diazomethane ring expansion is influenced by the nature of the β-substituent. ugent.be Generally, diazomethane ring expansions of cyclobutanones tend to favor the migration of the less substituted α-carbon. ugent.be However, other factors such as steric effects, ring strain, and the conformation of the intermediate betaine (B1666868) can also influence the outcome, making predictions complex. ugent.be

For example, the ring expansion of a β-substituted α-methyl-α-methoxycyclobutanone with diazomethane has been shown to produce a mixture of regioisomeric cyclopentanones in high yield. unica.it Specifically, a functionalized cyclobutanone provided a 97:3 mixture of cyclopentanone regioisomers in 89% yield. unica.it It is important to note the toxic nature of diazomethane has led to the development of alternative ring expansion procedures. unica.it

A one-pot iodomethylation-rearrangement sequence using diiodomethane (B129776) (CH2I2) and samarium(II) iodide (SmI2) offers a convenient method for the one-carbon ring expansion of substituted cyclobutanones to cyclopentanones. thieme-connect.dethieme-connect.de This process avoids the isolation of the intermediate 2-iodo alcohol. thieme-connect.dethieme-connect.de

The reaction of 3-monosubstituted and 3,3-disubstituted cyclobutanones with one equivalent of diiodomethane and 2.1 equivalents of samarium(II) iodide in tetrahydrofuran (B95107) at room temperature results in the corresponding cyclopentanones in yields ranging from 40-88%. ugent.be In the case of bicyclic cyclobutanones, this method can produce two regioisomers of the cyclopentanone derivative. ugent.be This samarium(II) iodide-mediated reaction is a powerful tool for the construction of five-membered rings from four-membered precursors. thieme-connect.dethieme-connect.de

The photochemical ring expansion of cyclobutanones is a well-documented process that proceeds via an oxacarbene intermediate. oup.comrsc.orgrsc.org This reaction can be used to synthesize a variety of heterocyclic compounds. The irradiation of a cyclobutanone can lead to the formation of an oxacarbene, which can then undergo further reactions, such as insertion into N-H bonds. sci-hub.se

This method has been used to synthesize nucleoside analogs by irradiating a cyclobutanone in the presence of nitrogen acids like succinimide, phthalimide, and imidazole. sci-hub.se The resulting products are cyclic α-aminoacetals. sci-hub.se The efficiency of the ring expansion is dependent on the substituents on the cyclobutanone ring. For instance, with certain cyclobutanones, ring expansion to an oxacarbene is the dominant photochemical pathway. sci-hub.se The photochemical reaction of dispiro-substituted cyclobutane-1,3-diones in methanol has also been shown to proceed through an oxacarbene intermediate to yield a ring-expanded acetal. oup.comrsc.orgrsc.org

The mechanism of this photochemical reaction has been studied, and it is understood that upon excitation, the cyclobutanone can undergo decarbonylation, cycloelimination, or ring expansion to an oxacarbene. researchgate.net The formation of the oxacarbene can occur on the ground state following internal conversion from the excited state. researchgate.net

Rearrangement of Cyclobutanones to Cyclopentanones with CH2I2/SmI2 (General Methodology)

Derivatization from Other Cyclobutanone Precursors

The target compound, this compound, and its derivatives can also be synthesized by modifying other readily available cyclobutanone precursors. An efficient route to this compound acetals has been reported via a [2+2] cycloaddition reaction. researchgate.net A cyclobutanone with a protected hydroxymethyl group at the β-position has been identified as a useful precursor for further synthetic transformations. yorku.ca

Synthesis from 3-Oxocyclobutanecarboxylic Acid

3-Oxocyclobutanecarboxylic acid serves as a readily available starting material for the synthesis of this compound. orgsyn.orgpitt.eduacs.org The transformation requires the selective reduction of the carboxylic acid functional group to a primary alcohol. Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are particularly effective for this purpose due to their chemoselectivity for carboxylic acids over other carbonyl groups, including the ketone present in the cyclobutane ring. organic-chemistry.orgcommonorganicchemistry.comyoutube.com The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. ic.ac.uk This method provides a direct route to the target compound, leveraging the specific reactivity of boranes. commonorganicchemistry.comyoutube.com

Table 1: Reagents for the Reduction of Carboxylic Acids to Alcohols

| Reagent | Characteristics |

|---|---|

| Borane-tetrahydrofuran (BH₃-THF) | Selective for carboxylic acids over esters; should be used below 35°C for safety. commonorganicchemistry.com |

Synthesis from 3-(Bromomethyl)cyclobutanone (B1337481) Ketal

An alternative synthetic pathway starts from 3-(bromomethyl)cyclobutanone, often in its ketal-protected form, such as an ethylene (B1197577) ketal. researchgate.netacs.orgresearchgate.net This starting material is a versatile intermediate for various cyclobutane derivatives. acs.orgresearchgate.net The synthesis involves a two-step process: first, a nucleophilic substitution reaction to replace the bromine atom with a hydroxyl group, typically achieved through hydrolysis or reaction with a hydroxide (B78521) source. Second, the ketal protecting group is removed by acidic hydrolysis to regenerate the ketone functionality, yielding the final product, this compound.

Formation of (3-oxocyclobutyl)methyl trifluoromethanesulfonate (B1224126) from this compound

The hydroxyl group of this compound can be converted into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This transformation is achieved by reacting this compound with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). iucr.orgresearchgate.net The reaction is typically performed at low temperatures in an anhydrous solvent like dichloromethane (B109758) to afford (3-oxocyclobutyl)methyl trifluoromethanesulfonate. iucr.orgresearchgate.net

A representative procedure involves dissolving this compound in dry dichloromethane, cooling the solution to 195 K, and then adding Hünig's base followed by trifluoromethanesulfonic anhydride. iucr.orgnih.gov The mixture is stirred for a short period to achieve the conversion. iucr.org

Table 2: Reaction Conditions for Triflate Formation

| Reactant | Reagent | Base | Solvent | Temperature | Product |

|---|

Conversion of 3-(oxocyclobutyl)methyl benzoate (B1203000) to 3-(hydroxymethyl)cyclobutan-1-one

The benzoate ester of this compound, (3-oxocyclobutyl)methyl benzoate, can be readily deprotected to yield the parent alcohol. This is a standard ester hydrolysis, or saponification, reaction. libretexts.orglumenlearning.com A common method involves treating the benzoate ester with a base, such as potassium carbonate, in an alcohol solvent like methanol at room temperature. nih.gov The reaction is typically rapid and efficient, proceeding to completion. lumenlearning.comsavemyexams.com Following the basic hydrolysis, a workup with a mild aqueous bicarbonate solution is performed, and the product is purified by methods such as flash column chromatography to yield 3-(hydroxymethyl)cyclobutan-1-one. nih.gov This procedure has been reported to provide the product in a 70% yield. nih.gov

Control of Stereochemistry in Synthesis

The stereochemical outcome of reactions involving the cyclobutane ring is a critical aspect of its synthetic chemistry. This section explores the approaches used to control diastereoselectivity and enantioselectivity.

Diastereoselective and Enantioselective Approaches

The reduction of the ketone in 3-substituted cyclobutanones to a secondary alcohol introduces a new stereocenter, leading to the possibility of cis and trans diastereomers. The facial selectivity of the hydride attack on the carbonyl carbon determines the stereochemical outcome. Extensive experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly diastereoselective, predominantly yielding the cis-alcohol. vub.ac.beresearchgate.netacs.org This high selectivity for the cis isomer (often >90%) results from the hydride reagent attacking the carbonyl from the face opposite to the existing substituent (anti-facial attack). vub.ac.beresearchgate.netacs.org

This preference is largely governed by steric and torsional strain, consistent with the Felkin-Anh model. vub.ac.beacs.org The selectivity is observed irrespective of the steric bulk of the hydride reagent; both small reagents like lithium aluminum hydride (LiAlH₄) and bulky reagents like L-Selectride (lithium tri-sec-butylborohydride) favor the anti-facial approach to produce the cis-alcohol. vub.ac.beacs.orgacs.org However, the pronounced selectivity can be further improved by using lower reaction temperatures or decreasing the polarity of the solvent. researchgate.netacs.org In the case of substrates with electronegative substituents like a benzyloxy group, repulsive electrostatic interactions can further disfavor the syn-facial attack, enhancing the high selectivity for the cis product. vub.ac.beresearchgate.netacs.org

Table 3: Facial Selectivity in Hydride Reduction of 3-Substituted Cyclobutanones

| General Substrate | Hydride Reagent | Major Product | Selectivity Principle | Influencing Factors |

|---|

[2+2] Cycloaddition Reactions

L-Selectride Reduction for cis-Compound Formation

The stereoselective reduction of a ketone is a critical step in achieving specific diastereomers of substituted cyclobutanols. L-Selectride, a sterically hindered trialkylborohydride, is a powerful reagent for this purpose, often favoring the formation of the thermodynamically less stable alcohol isomer. wikipedia.org Its bulkiness dictates that the hydride attacks the carbonyl group from the less hindered face, leading to high stereoselectivity. wikipedia.org

In the context of cyclobutanone derivatives, L-Selectride has been effectively used to produce cis-diols. For instance, following an enantioselective reduction and subsequent oxidation of a cyclobutanol (B46151) to a cyclobutanone, a selective reduction using L-Selectride can yield the cis-cyclobutanol isomer as a single product with high yield and enantiomeric excess. nih.govresearchgate.net One documented procedure involves the Dess–Martin periodinane oxidation of an ent-trans-cyclobutanol (with 97% enantiomeric excess) followed by a selective reduction with L-Selectride, which resulted in the corresponding cis-cyclobutanol in 99% yield and 96% enantiomeric excess. nih.gov Similarly, L-Selectride has been employed in the synthesis of daphniphyllum alkaloids to reduce lactone and methyl ester functionalities to the corresponding diol in high yields of 80% and 85%, respectively. mdpi.com

| Precursor | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| ent-trans-4i (cyclobutanol) | 1. Dess-Martin periodinane 2. L-Selectride | cis-4i | 99% | 96% | nih.gov |

| ent-trans-4j (cyclobutanol) | 1. Dess-Martin periodinane 2. L-Selectride | cis-4j | 78% | 97% | nih.gov |

| Lactone 112b | L-Selectride | Diol 113 | 80% | N/A | mdpi.com |

| Methyl ester 112a | L-Selectride | Diol 113 | 85% | N/A | mdpi.com |

Stereoselective Hydride Addition in Nucleoside Synthesis

Chiral cyclobutanones are valuable precursors for the synthesis of antiviral cyclobutyl nucleosides. thieme-connect.de The synthesis of nucleosides involves the crucial step of coupling a nucleophilic base (like a purine (B94841) or pyrimidine) with an electrophilic sugar or sugar analogue. wikipedia.org In the case of cyclobutane-based nucleosides, stereoselective functionalization of the four-membered ring is paramount.

While direct stereoselective synthesis of deoxyribonucleosides is challenging due to the absence of a 2'-hydroxyl group to direct the coupling (a mechanism known as neighboring group participation), various strategies have been developed. wikipedia.org One approach involves a photochemical ring-expansion of a cyclobutanone to an oxacarbene, which is then trapped by a nucleobase such as 6-chloropurine. researchgate.net This method has been applied to the synthesis of both bicyclic and isonucleoside analogues. researchgate.net Another strategy for achieving stereocontrol in the synthesis of carbocyclic nucleosides involves the enzymatic hydroxylation of cyclobutane derivatives, which can install hydroxyl groups with high regio- and stereoselectivity, creating chiral intermediates for further elaboration. acs.org

Organocatalyzed Aldol (B89426) Reactions with Hydroxycyclobutanone (General Methodology)

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.govajgreenchem.com The direct aldol reaction of hydroxycyclobutanones, particularly racemic 2-hydroxycyclobutanone, has been a subject of significant research. universite-paris-saclay.frresearchgate.net These reactions allow for the construction of highly functionalized cyclobutanones with controlled stereochemistry. universite-paris-saclay.fr

L-tryptophan has been identified as an effective organocatalyst for the enantioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes. researchgate.netresearchgate.net The reaction proceeds with complete regioselectivity, yielding 2,2-disubstituted cyclobutanones. researchgate.net The major adduct is typically the anti diastereomer, a selectivity that contrasts with similar reactions performed on acyclic hydroxyacetone (B41140) substrates. researchgate.netresearchgate.net By varying reaction conditions, yields up to 80% and diastereomeric ratios (dr) up to 91:9 (anti/syn) have been achieved. researchgate.net Similarly, L-threonine can be used as an organocatalyst, although it tends to favor the formation of syn-diastereomers. researchgate.net

| Aldehyde | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Reference |

| Benzaldehyde | L-tryptophan (30) | Wet DMF | up to 80 | up to 91:9 | up to 67 (anti) | researchgate.net |

| Benzaldehydes (with EWG) | L-threonine (20) | N/A | up to 72 | up to 15:85 | N/A | researchgate.net |

Chiral Derivatization with Nonracemic Oxazolidinone (General Methodology)

The use of chiral auxiliaries is a classic and effective strategy for asymmetric synthesis. Nonracemic oxazolidinones, such as Evans auxiliaries, can be temporarily incorporated into a molecule to direct a stereoselective transformation. mdpi.com This methodology has been applied to the synthesis of enantiomerically pure cyclobutane derivatives. researchgate.net

In one approach, a racemic cis-cyclobutane β-amino acid is derivatized with a chiral non-racemic oxazolidin-2-one. researchgate.net This creates a pair of diastereomers that can be separated using standard techniques like chromatography. Subsequently, the chiral auxiliary can be cleaved non-destructively, providing access to the enantiomerically pure cyclobutane products. researchgate.net Chiral oxazolidinones have also been used to prepare chiral ketone-containing peptides that act as catalysts for enantioselective reactions. nih.gov Furthermore, this strategy has been employed in the synthesis of chiral bicyclo[1.1.1]pentanes (BCPs), where a chiral oxazolidinone auxiliary directs a radical addition to [1.1.1]propellane. nih.gov

Use of Chiral Bicyclic Compounds as Precursors (General Methodology)

An alternative to creating stereocenters on a pre-existing ring is to start with a rigid, chiral bicyclic precursor and then cleave or transform it to reveal the desired cyclobutane structure. This approach often provides excellent stereochemical control.

For example, enantiomerically pure 2-aminocyclobutanecarboxylic acids have been prepared starting from a single, chiral bicyclic compound that serves as a chiral uracil (B121893) equivalent. researchgate.net The key step in this synthesis is a [2+2] photocycloaddition reaction between the chiral precursor and ethylene to construct the cyclobutane ring. researchgate.net Similarly, chiral bicyclo[1.1.1]pentane (BCP) derivatives, which are valuable as bioisosteres in medicinal chemistry, can be synthesized from readily available bicyclic precursors. acs.orgnih.gov The synthesis of methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a key starting point for accessing various functionalized chiral BCPs. nih.gov

Isomeric Products and Separation Techniques

The synthesis of substituted cyclobutanes frequently results in the formation of stereoisomers, namely cis and trans isomers, due to the orientation of substituents on the strained four-membered ring. The separation and characterization of these isomers are essential for isolating the desired compound.

Separation and Characterization of cis and trans Isomers

The separation of cis and trans isomers can be achieved through various chromatographic and crystallization techniques. The choice of method often depends on the physical and chemical properties of the isomers, such as polarity and solubility. researchgate.net

Separation Techniques:

Fractional Crystallization: This method exploits differences in solubility between isomers. For example, the cis and trans isomers of certain double-decker silsesquioxanes were separated by fractional crystallization from a THF/hexanes solvent mixture, where the cis isomers were found to be significantly more soluble than the trans isomers. researchgate.net In other cases, isomers can be converted into derivatives (e.g., dihydrochlorides) that have different solubilities, facilitating separation. google.com

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for separating isomers. researchgate.netvurup.sk Adsorption HPLC has been successful in separating cis and trans DDSQ isomers. researchgate.net Capillary gas chromatography is particularly effective for separating volatile hydrocarbon isomers, where retention times can differ based on the isomer's geometry. vurup.sk

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for distinguishing between cis and trans isomers. The coupling constants (J-values) and chemical shifts of the ring protons can provide definitive information about their relative stereochemistry. mdpi.com For example, in the characterization of isochromene-carboxylic acids, the coupling constants were used to assign the cis and trans configurations. mdpi.com

Infrared (IR) Spectroscopy: The IR spectra of cis and trans isomers can exhibit distinct differences in the fingerprint region, allowing for their differentiation. google.com

X-ray Crystallography: When a single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure and stereochemistry of an isomer. rsc.org

| Technique | Principle | Application Example | Reference |

| Fractional Crystallization | Difference in solubility | Separation of cis/trans silsesquioxane isomers in THF/hexanes. | researchgate.net |

| HPLC/GC | Differential partitioning between stationary and mobile phases | Quantitative analysis of cis/trans isomer ratios; separation of alkene isomers. | researchgate.netvurup.sk |

| NMR Spectroscopy | Analysis of chemical shifts and coupling constants | Structural determination of cis/trans isochromene-carboxylic acids and platinum complexes. | mdpi.comrsc.org |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous identification of a trans platinum complex isomer. | rsc.org |

Chemical Reactivity and Transformations of 3 Hydroxymethyl Cyclobutanone

Reactions Involving the Ketone Functionality

The ketone group in 3-(hydroxymethyl)cyclobutanone is susceptible to nucleophilic attack, most notably by reducing agents. This reactivity allows for the synthesis of various substituted cyclobutanol (B46151) derivatives, which are valuable intermediates in the preparation of biologically active molecules.

The reduction of the ketone in this compound and its derivatives can be achieved using a variety of reducing agents, leading to the formation of the corresponding cyclobutanol. The stereochemical outcome of this reduction is highly dependent on the choice of reagent and the steric environment around the carbonyl group.

Hydride-based reagents are commonly employed for the reduction of ketones. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce ketones, as well as other functional groups such as esters and carboxylic acids, to the corresponding alcohols. masterorganicchemistry.com For more selective transformations, where only the ketone is to be reduced while preserving other functionalities, milder or sterically hindered hydride reagents are utilized. masterorganicchemistry.commasterorganicchemistry.com The choice of reagent allows for control over the reaction's chemoselectivity and, in many cases, its stereoselectivity.

L-Selectride, the commercial name for lithium tri-sec-butylborohydride, is a sterically hindered hydride reagent that provides high stereoselectivity in the reduction of cyclic ketones. rsc.orgrsc.org When 3-(benzyloxymethyl)cyclobutanone, a protected form of this compound, is treated with L-Selectride in tetrahydrofuran (B95107) (THF), it yields a mixture of the diastereomeric alcohols in a roughly 20:1 ratio, with the cis-isomer being the major product. rsc.org This high degree of selectivity is attributed to the hydride being delivered to the less sterically hindered face of the ketone. rsc.org The reaction typically proceeds in high yield, around 95%. rsc.org

In the synthesis of certain cyclobutyl nucleoside analogs, the reduction of a related cyclobutanone (B123998) derivative with L-Selectride in THF solution also resulted in the formation of the cis-diol. nih.gov This stereochemical outcome was crucial for the subsequent steps of the synthesis. nih.govemory.edu

Table 1: L-Selectride Reduction of 3-(Substituted)cyclobutanones

| Substrate | Reagent | Solvent | Product(s) | Diastereomeric Ratio (cis:trans) | Yield |

| 3-(Benzyloxymethyl)cyclobutanone | L-Selectride | THF | cis- and trans-3-(Benzyloxymethyl)cyclobutanol | ~20:1 | ~95% |

| 3-(Benzyloxy)methyl-3-methylcyclobutanone | L-Selectride | THF | cis-3-(Benzyloxy)methyl-3-methylcyclobutanol | Major product | Not specified |

Data compiled from multiple synthetic procedures. The exact ratios and yields can vary based on specific reaction conditions.

Lithium aluminum tri-t-butoxyhydride (LiAlH(Ot-Bu)₃) is a less reactive derivative of lithium aluminum hydride. masterorganicchemistry.comlibretexts.org The bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, making it a more selective reducing agent. masterorganicchemistry.com It is particularly useful for the partial reduction of acid chlorides to aldehydes, but it also effectively reduces aldehydes and ketones to alcohols. masterorganicchemistry.comlibretexts.org While specific examples of the reduction of this compound with this reagent are not detailed in the provided context, its general reactivity profile suggests it would be a suitable reagent for this transformation, likely offering a different stereochemical outcome compared to more or less hindered hydrides.

Dialkylaluminum chlorides, such as diisobutylaluminum chloride (DIBAL-Cl), are effective reducing agents for the stereoselective reduction of protected 2,3-bis(hydroxymethyl)cyclobutanone derivatives. google.com In a patented process, treating a diprotected 2,3-bis(hydroxymethyl)cyclobutanone with diisobutylaluminum chloride resulted in the predominant formation of the desired cyclobutanol isomer. google.com This method is noted as being an improved process for preparing intermediates for antiviral agents. google.com The "alkyl" in dialkylaluminum chloride typically refers to straight or branched chain groups of 1 to 20 carbons. google.com

Table 2: Reduction of Protected 2,3-bis(hydroxymethyl)cyclobutanone with Dialkylaluminum Chlorides

| Substrate | Reducing Agent | Desired Product |

| (2S-trans)-Diprotected 2,3-bis(hydroxymethyl)cyclobutanone | Diisobutylaluminum chloride | [1S-(1α,2β,3β)]-Diprotected 2,3-bis(hydroxymethyl)cyclobutanol |

This table summarizes the findings from a patented process, highlighting the stereoselective nature of the reduction. google.com

Similar to dialkylaluminum chlorides, alkylaluminum dichlorides can also be employed as reducing agents for protected 2,3-bis(hydroxymethyl)cyclobutanone. google.com For instance, isobutylaluminum dichloride is cited as a suitable reagent in the same patented process mentioned above. google.com These reagents provide a method to obtain the desired cyclobutanol isomer in predominance over the undesired isomer. google.com The alkyl group in this context generally refers to a straight or branched chain of 3 to 10 carbon atoms. google.com The use of these aluminum-based reagents showcases a strategy to control the stereochemistry of the reduction, which is a critical aspect in the synthesis of complex molecules.

Reduction Reactions

Reduction with Trialkylaluminum Compounds

The carbonyl group of cyclobutanone derivatives can be stereoselectively reduced using trialkylaluminum compounds. google.com Reagents such as triisobutylaluminum (B85569) are effective for this transformation. google.com The reaction is typically conducted in an aprotic solvent, for instance, methylene (B1212753) chloride or toluene (B28343). google.com A broad range of temperatures can be employed, from approximately -90°C to the boiling point of the chosen solvent. google.com It is important to note that the choice of protecting groups on the hydroxymethyl moiety is crucial; benzoyl protecting groups are generally incompatible with trialkylaluminum reagents. google.com Triethylaluminium, a related compound, is a pyrophoric, colorless liquid with the formula Al₂(C₂H₅)₆, synthesized from aluminum, hydrogen gas, and ethylene (B1197577). wikipedia.org

| Reagent | Protecting Group Constraint | Solvent | Temperature |

| Trialkylaluminum (e.g., Triisobutylaluminum) | Not compatible with benzoyl groups | Methylene chloride, Toluene | -90°C to boiling point of solvent |

Hydrogenation with Catalysts (e.g., Ruthenium Black, Ruthenium on Alumina)

Catalytic hydrogenation represents another method for the reduction of the cyclobutanone carbonyl. google.com This process involves the use of hydrogen gas in the presence of a suitable catalyst, such as Ruthenium Black or Ruthenium on Alumina (B75360). google.com Ruthenium on alumina (Ru/Al₂O₃) is a catalyst used for the hydrogenation of carbon dioxide to methane (B114726) and other reduction reactions. sigmaaldrich.com While specific conditions for this compound are not detailed, ruthenium nanoparticles are known to be active and stable catalysts for the hydrogenation of carbonyl groups. nih.gov The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, for example, by switching between the reduction of C=C bonds and C=O bonds. nih.gov

| Catalyst | Reagent | General Application |

| Ruthenium Black | Hydrogen | Reduction of cyclobutanone derivatives google.com |

| Ruthenium on Alumina | Hydrogen | Reduction of cyclobutanone derivatives google.com |

Reduction with Diphenylsilane (B1312307) in the Presence of Tris(triphenylphosphine)rhodium(I)chloride

The reduction of the carbonyl can be accomplished using a hydrosilylation reaction with diphenylsilane, catalyzed by Tris(triphenylphosphine)rhodium(I) chloride, also known as Wilkinson's catalyst. google.comsigmaaldrich.com This method is suitable for protected derivatives of this compound where the protecting group can be a hindered silyl (B83357) group, benzyl (B1604629), p-methoxybenzyl, or benzoyl. google.com The reaction can be performed in a solvent such as benzene, toluene, hexane, or cyclohexane (B81311) at temperatures ranging from 0°C to the solvent's boiling point. google.com Alternatively, the reaction can be carried out without a solvent at temperatures between 0°C and 120°C. google.com In a specific example, (trans)-2,3-bis[(benzoyloxy)methyl]cyclobutanone was reduced using diphenylsilane and Wilkinson's catalyst in toluene at room temperature. google.com

| Reagent | Catalyst | Solvent | Temperature |

| Diphenylsilane | Tris(triphenylphosphine)rhodium(I) chloride | Benzene, Toluene, Hexane, Cyclohexane | 0°C to boiling point of solvent |

| Diphenylsilane | Tris(triphenylphosphine)rhodium(I) chloride | None | 0°C to 120°C |

Reduction with Iridium Tetrachloride in the Presence of Phosphorous Acid

A further method for the reduction of the cyclobutanone moiety involves the use of iridium tetrachloride as a catalyst in the presence of phosphorous acid. google.com This reduction is performed in a hydroxylic solvent system. google.com Suitable solvents include water, methanol (B129727), propanol, isopropanol, or mixtures thereof. google.com The reaction is typically carried out at elevated temperatures, generally in the range of 50°C to 100°C, with a preferred temperature of around 80°C. google.com This method is also compatible with various protecting groups on the hydroxymethyl substituent, including hindered silyl, benzyl, p-methoxybenzyl, and benzoyl groups. google.com

| Reagent | Co-reagent | Solvent | Temperature |

| Iridium Tetrachloride | Phosphorous Acid | Water, Methanol, Propanol, Isopropanol (or mixtures) | 50°C to 100°C |

Reactions Forming Ketals and Acetals

The reaction of aldehydes or ketones with alcohols in the presence of an acid catalyst yields acetals, which are geminal-diether derivatives. libretexts.org This reaction is reversible and proceeds through a hemiacetal intermediate. libretexts.org To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed. libretexts.org

An efficient pathway to synthesize this compound acetals is through a [2+2] cycloaddition reaction. researchgate.net Another method involves the photochemical ring-expansion of chiral 2(S),3(R)-bis[(benzoyloxy) methyl] cyclobutanone in the presence of alcohols. researchgate.net This photochemical process yields anomeric mixtures of acetals while retaining the stereochemistry of the ring substituents. researchgate.net For instance, the photochemical ring expansion of the corresponding cyclobutanones in methanol resulted in anomeric mixtures of the methyl furanosides. researchgate.net

| Starting Material | Method | Product |

| Dichloroketene (B1203229) and 4-m-carboranyl-1-butene | [2+2] Cycloaddition | Boronated cyclobutanone, precursor to acetals researchgate.net |

| Chiral 2(S),3(R)-bis[(benzoyloxy) methyl] cyclobutanone | Photochemical ring-expansion in alcohol | Anomeric mixture of acetals researchgate.net |

Carbonylative Ring Enlargement of Cyclopropanes (General Context)

Carbonylative ring enlargement is a powerful synthetic strategy for constructing cyclic ketones from strained cyclopropane (B1198618) rings. acs.orgcore.ac.uk This transformation is typically catalyzed by transition metals, most notably rhodium(I) complexes. acs.orgnih.gov The fundamental process involves the insertion of a metal and carbon monoxide (CO) into a C-C bond of the cyclopropane ring, leading to a larger ring system. acs.org For example, rhodium(I)-catalyzed carbonylation of certain cyclopropyl (B3062369) ketones can lead to the formation of dihydrocyclopenta[c]furan-ones. rsc.org

The regioselectivity of the C-C bond cleavage in unsymmetrically substituted cyclopropanes is a critical aspect of this reaction and can be influenced by the stereochemistry of the cyclopropane ring and the presence of directing groups. acs.orgnih.gov The reaction tolerates a variety of functional groups, and its intramolecular variants provide access to medium-sized and fused bicyclic systems that are prevalent in bioactive natural products. nih.govcolab.ws The mechanism is thought to proceed through the oxidative addition of the metal into a cyclopropane C-C bond, forming a metallacycle intermediate, which then undergoes CO insertion followed by reductive elimination to yield the ring-expanded product. acs.orgnih.gov

Decarbonylation with Wilkinson's Catalyst (General Context)

The decarbonylation of aldehydes and certain acyl chlorides can be achieved using Wilkinson's catalyst, RhCl(PPh₃)₃. wikipedia.org This reaction, known as the Tsuji-Wilkinson decarbonylation, is generally stoichiometric because the resulting rhodium carbonyl complex, RhCl(CO)(PPh₃)₂, is highly stable and does not readily regenerate the catalyst under mild conditions. wikipedia.orgadichemistry.com The process involves the oxidative addition of the aldehyde's C-H bond to the Rh(I) center, forming an acyl Rh(III) hydride intermediate. This is followed by migratory extrusion of carbon monoxide and subsequent reductive elimination to yield the decarbonylated product. wikipedia.orgnih.gov

For cyclobutanones, the use of Wilkinson's catalyst can lead to decarbonylation, yielding cyclopropanes. rsc.org This transformation is driven by the relief of ring strain in the four-membered ring. snnu.edu.cnwhiterose.ac.uk The reaction proceeds through the oxidative addition of the Rh(I) catalyst into the acyl-C(sp³) bond of the cyclobutanone, forming a five-membered rhodacyclopentanone intermediate. rsc.org This intermediate then extrudes carbon monoxide before reductive elimination occurs to form the cyclopropane product. rsc.org The reaction with cyclobutanones often requires a stoichiometric amount of Wilkinson's catalyst due to the formation of the inactive CO-ligated rhodium complex. rsc.org However, catalytic versions have been developed using specific ligands that facilitate the regeneration of the active catalyst. rsc.orgsnnu.edu.cn

Reactions Involving the Hydroxymethyl Functionality

The hydroxymethyl group of this compound can undergo reactions typical of primary alcohols, such as oxidation and substitution.

Oxidation Reactions (General Context for Hydroxymethyl groups)

Primary alcohols, such as the hydroxymethyl group, can be oxidized to form aldehydes or further oxidized to carboxylic acids. savemyexams.comlibretexts.org The choice of oxidizing agent and reaction conditions determines the final product. studymind.co.uk

Mild oxidizing agents are used to convert primary alcohols to aldehydes. studymind.co.ukchemistryviews.org Stronger oxidizing agents will typically oxidize primary alcohols directly to carboxylic acids. studymind.co.ukchemistryviews.org

Table 1: Common Oxidizing Agents for Primary Alcohols

| Product | Oxidizing Agent(s) |

| Aldehyde | Pyridinium chlorochromate (PCC), Collins reagent (CrO₃/pyridine), Dess-Martin periodinane, Swern oxidation (DMSO/oxalyl chloride) libretexts.orgchemistryviews.org |

| Carboxylic Acid | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄/acetone), Sodium dichromate (Na₂Cr₂O₇) studymind.co.ukchemistryviews.orgchemistrysteps.com |

The oxidation process with reagents like potassium dichromate involves the reduction of the chromium species, indicated by a color change from orange (Cr₂O₇²⁻) to green (Cr³⁺). savemyexams.comstudymind.co.uk Similarly, the purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese ion (Mn²⁺) during the oxidation of the alcohol. savemyexams.com

Substitution Reactions (General Context for Hydroxymethyl groups)

The hydroxyl group of a primary alcohol can be converted into a better leaving group, facilitating nucleophilic substitution reactions. mdpi.com For instance, reaction with hydrochloric acid can replace the hydroxyl group with a chlorine atom. nagwa.com This allows for the introduction of a variety of other functional groups. escholarship.orgacs.org A common strategy involves converting the alcohol to a sulfonate ester (e.g., mesylate or tosylate) or reacting it with systems like triphenylphosphine (B44618) and carbon tetrabromide to activate it for substitution. mdpi.com

Mitsunobu Reaction for Nucleoside Coupling

The Mitsunobu reaction is a key method for the synthesis of nucleoside analogues, including those with a carbocyclic ring replacing the sugar moiety. madridge.org In the context of this compound, this reaction allows for the coupling of the cyclobutane (B1203170) scaffold to a nucleobase. For example, the triflate derivative of 3-hydroxymethylcyclobutanone has been coupled with 6-chloropurine, yielding both N-7 and N-9 regioisomers. nih.gov Similarly, Vorbrüggen coupling, a related method, has been used to connect the 3-hydroxymethylcyclobutanone triflate with thymine (B56734) or uracil (B121893), leading to pyrimidine (B1678525) carbocyclic nucleosides. mdpi.com These carbocyclic nucleosides are of interest as potential antiviral and anticancer agents due to their enhanced metabolic stability compared to their natural counterparts. mdpi.com The stereochemistry of the subsequent reduction of the ketone function is crucial, often leading to specific isomers. nih.govmdpi.com

Benzyl Deprotection Strategies

In multi-step syntheses, the hydroxyl group of this compound may be protected, for instance as a benzyl ether. organic-chemistry.org The removal of this benzyl protecting group is a common final step.

Catalytic hydrogenolysis is the most frequently employed method for benzyl ether deprotection. commonorganicchemistry.comacsgcipr.org This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas. unive.itorganic-chemistry.org This method is generally mild and efficient. acsgcipr.org However, care must be taken if other reducible functional groups are present in the molecule. acsgcipr.orgunive.it

Alternative methods for benzyl ether cleavage include:

Oxidative cleavage : Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, especially for p-methoxybenzyl (PMB) ethers. organic-chemistry.orgmpg.de Visible-light-mediated debenzylation using DDQ has emerged as a mild alternative that is compatible with sensitive functional groups like alkenes and alkynes. mpg.deacs.org

Birch reduction : Using sodium in liquid ammonia (B1221849) can also cleave benzyl ethers, though this is a less common approach. acs.orguwindsor.ca

Table 2: Common Benzyl Deprotection Methods

| Method | Reagents | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Most common, mild conditions. commonorganicchemistry.comacsgcipr.org |

| Oxidative Cleavage | DDQ | Useful for PMB ethers, can be performed under visible light. organic-chemistry.orgmpg.deacs.org |

| Birch Reduction | Na, NH₃(l) | Less common, powerful reducing conditions. acs.orguwindsor.ca |

Ring Opening and Rearrangement Reactions

The strained four-membered ring of cyclobutanone derivatives is susceptible to various ring-opening and rearrangement reactions, often promoted by catalysts or specific reagents.

Transition metals, particularly rhodium, can catalyze the addition of organoboronic acids to cyclobutanones, followed by a ring-opening reaction. oup.com This process involves the addition of an organorhodium species to the carbonyl group, forming a rhodium cyclobutanolate. Subsequent β-carbon elimination leads to the cleavage of a C-C bond in the ring, ultimately affording a ring-opened ketone. oup.com Palladium and nickel catalysts have also been employed in enantioselective ring-opening/coupling reactions of cyclobutanones. dicp.ac.cnrsc.org

Lewis acids, such as iron(III) chloride, can catalyze the ring-opening of 3-arylcyclobutanones to yield aryl alkyl ketones. researchgate.net Furthermore, acid-catalyzed rearrangements of cyclobutanols, derived from the corresponding ketones, can lead to the formation of fused ring systems. cdnsciencepub.com Other rearrangements, such as the Cargill rearrangement, are known for bicyclic cyclobutyl ketones. ugent.be Free radical-induced ring expansion of cyclobutanones provides a pathway to larger ring systems, such as seven- and eight-membered rings. benthamscience.com Additionally, some α-hydroxycyclobutanones can undergo an α-iminol rearrangement, resulting in a ring contraction to form functionalized cyclopropyl ketones. beilstein-journals.org

Acidic Conditions (General Context for Cyclobutanes)

Under acidic conditions, cyclobutanone derivatives can undergo several transformations, most notably ring-expansion and ring-opening reactions. The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating rearrangements that relieve ring strain. For instance, certain 3-substituted cyclobutanones, when treated with strong acids like methanesulfonic acid, can rearrange into cyclopentenone derivatives. ugent.be This transformation proceeds through the formation of a cyclobutylmethylcarbenium ion, which undergoes a -acyl shift to expand the ring. ugent.be In other cases, milder acidic conditions might lead to C-C bond cleavage and the formation of intermediate dienones. ugent.be

A general strategy for synthesizing indolyl cyclobutanones involves a Brønsted acid-catalyzed activation of a 2-hydroxycyclobutanone, followed by nucleophilic addition from an indole. thieme-connect.com While not directly involving this compound, this illustrates the acid-catalyzed activation of the cyclobutanone ring toward nucleophilic attack.

Table 1: Representative Acid-Catalyzed Reactions of Cyclobutanone Derivatives

| Starting Material | Reagent(s) | Product Type | Finding | Reference(s) |

|---|---|---|---|---|

| 3,3-Dialkyl-2-methyl-2-vinylcyclobutanones | 1 equiv. MeSO₃H | Cyclopentenone | Ring expansion occurs via a Nazarov cyclization of a dienone intermediate. | ugent.be |

| 3-Alkylcyclobutanones | Neat MeSO₃H | Cyclopentenone | Transformation proceeds through a cyclobutylmethylcarbenium ion and a -acyl shift. | ugent.be |

| 2-Hydroxycyclobutanone | Brønsted Acid, Indole | Indolyl Cyclobutanone | The acid catalyzes the activation of the cyclobutanone for nucleophilic addition. | thieme-connect.com |

Basic Conditions (General Context for Cyclobutanes)

In the presence of a base, this compound can undergo reactions typical of ketones and alcohols. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate ion. This enolate is a potent nucleophile and can participate in various reactions. Due to the high reactivity of the cyclobutanone system, self-condensation reactions similar to the aldol (B89426) condensation are possible. oregonstate.edu Base-induced rearrangement of cyclobutanone precursors, such as 3-oxoalkyl tosylates, can lead to the formation of the cyclobutanone ring itself via intramolecular nucleophilic substitution by an enolate. thieme-connect.de

Nucleophilic Attack (General Context for Cyclobutanes)

The carbonyl carbon of cyclobutanone is highly electrophilic, a characteristic enhanced by the ring strain. fiveable.meliskonchem.com Nucleophilic addition to cyclobutanones is generally faster than with less strained ketones because the reaction leads to a change in hybridization of the carbonyl carbon from sp² to sp³, which helps to relieve some of the ring's angle strain. liskonchem.comacs.org Consequently, this compound is susceptible to attack by a wide range of nucleophiles at the carbonyl carbon.

Common nucleophilic additions include reactions with organometallic reagents, cyanide, and hydrides. For example, the Ugi and Passerini multicomponent reactions, which involve nucleophilic attack by an isonitrile on a carbonyl component, have been successfully applied to cyclobutanone. acs.org The addition of hydride reagents is a key reaction for the reduction of the ketone functionality (see Section 3.3.7). The stereoselectivity of nucleophilic attack is often directed to the less sterically hindered face of the molecule. vub.ac.be

Table 2: Examples of Nucleophilic Attack on Cyclobutanone Systems

| Nucleophile | Reagent System | Product Type | Finding | Reference(s) |

|---|---|---|---|---|

| Isonitrile / Amine | Ugi Reaction Components | α-Acylamino Amide | Cyclobutanone serves as a viable ketone component in multicomponent reactions. | acs.org |

| Silicon Nucleophile | Me₂PhSiZnCl ⋅ 2LiCl, Cu Catalyst | β-Silylated Cyclobutanone | Conjugate 1,4-addition occurs on cyclobutenone derivatives. | nih.gov |

| Hydride | NaBH₄, LiAlH₄ | Cyclobutanol | Reduction of the ketone to an alcohol. vub.ac.be | vub.ac.be |

| Enolate | Intramolecular (Aldol) | Bicyclic System | The high electrophilicity of the carbonyl facilitates intramolecular reactions. | fiveable.me |

Thermolysis (General Context for Cyclobutanes)

The thermal decomposition of cyclobutane and its derivatives is a well-studied unimolecular reaction driven by the release of ring strain. fiveable.me For the parent cyclobutane, heating to temperatures between 400-450°C results in a homogeneous, unimolecular decomposition primarily yielding two molecules of ethylene. ubc.caresearchgate.net This reaction is thought to proceed via the simultaneous splitting of two opposite carbon-carbon bonds. ubc.ca The activation energy for this process is approximately 62-63 kcal/mol. researchgate.netchegg.com

For substituted cyclobutanones, the decomposition pathways can be more complex. The thermal decomposition of cyclobutane-1,2-dione at 120-250°C produces ethylene and two molecules of carbon monoxide in what is suggested to be a concerted process. cdnsciencepub.comcdnsciencepub.com The presence of the hydroxymethyl and carbonyl groups in this compound would likely influence the decomposition temperature and potentially introduce alternative reaction pathways, though specific data for this compound is not available.

Table 3: Thermal Decomposition of Cyclobutane Derivatives

| Compound | Temperature Range (°C) | Major Product(s) | Mechanism | Reference(s) |

|---|---|---|---|---|

| Cyclobutane | 398 - 450 | Ethylene | Unimolecular, likely concerted | ubc.caresearchgate.net |

| Cyclobutane-1,2-dione | 120 - 250 | Ethylene, Carbon Monoxide | Unimolecular, likely concerted | cdnsciencepub.comcdnsciencepub.com |

Photolysis (General Context for Cyclobutanes)

The photochemistry of cyclobutanone is a classic example of the Norrish Type I reaction, where photoexcitation leads to the cleavage of the α-carbon-carbonyl bond. aip.org Upon excitation, typically to the S₁ (n→π*) or S₂ state, cyclobutanone can undergo several competing dissociation reactions. aip.orgresearchgate.net

The primary photochemical pathways include:

Decarbonylation (C₃ Channel): Formation of cyclopropane and carbon monoxide. aip.orgarxiv.org

Cycloelimination (C₂ Channel): Fragmentation to produce ethene and ketene (B1206846). aip.orgarxiv.org

Ring Opening: Formation of a biradical intermediate which can lead to the final products. researchgate.netarxiv.org

The branching ratio between these channels is dependent on the excitation wavelength. aip.org For instance, triplet-sensitized reactions of cyclobutanones can favor decarbonylation to yield cyclopropanes. cdnsciencepub.com The presence of substituents, such as the hydroxymethyl group, can influence the stability of intermediates and the efficiency of the different pathways.

Table 4: Photochemical Reactions of Cyclobutanone

| Excitation / Conditions | Primary Dissociation Channels | Products | Key Finding | Reference(s) |

|---|---|---|---|---|

| S₁ (n→π*) Excitation | C₂ and C₃ channels | Ethene, Ketene, Cyclopropane, CO | The product ratio is wavelength-dependent. | aip.org |

| 200 nm Excitation (S₂) | Ring opening, fragmentation | Ethene, Ketene, Propene, CO | Dynamics occur on a sub-picosecond timescale. | aip.orgarxiv.org |

| Triplet Sensitization (Acetone) | Decarbonylation | Cyclopropanes | Electron-donating groups promote decarbonylation. | cdnsciencepub.com |

Oxidizing Conditions (General Context for Cyclobutanes)

The two functional groups of this compound offer different sites for oxidation. The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or further to a carboxylic acid, while the ketone is generally stable to oxidation except under harsh conditions (e.g., Baeyer-Villiger oxidation).

Standard oxidizing agents can be employed to transform the hydroxymethyl group. For example, oxidation of cyclobutanol to cyclobutanone has been achieved using chromium-based reagents like the Sarett reagent (chromium trioxide in pyridine) or Jones reagent, although acidic conditions can promote side reactions. thieme-connect.decore.ac.uk Milder and more selective methods, such as the Ley-Griffith oxidation using tetra-n-propylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant, are effective for converting primary alcohols to aldehydes. uq.edu.au Oxidation of the hydroxymethyl group in similar compounds to form a carboxylic acid has been noted with agents like potassium permanganate.

Table 5: Oxidation Reactions Relevant to this compound

| Functional Group | Reagent(s) | Product Functional Group | Notes | Reference(s) |

|---|---|---|---|---|

| Primary Alcohol | TPAP, NMO | Aldehyde | Catalytic, mild conditions. | uq.edu.au |

| Primary Alcohol | Chromium Trioxide, Pyridine | Aldehyde/Ketone (from secondary alcohol) | Sarett reagent; avoids acidic conditions. | core.ac.uk |

| Primary Alcohol | Potassium Permanganate | Carboxylic Acid | Strong oxidizing agent. |

Reducing Conditions (General Context for Cyclobutanes)

The ketone functional group of this compound is readily reduced to a secondary alcohol, yielding cis- and trans-cyclobutane-1,3-diol. The reduction can be achieved using various hydride-based reducing agents. vub.ac.be Common reagents include sodium borohydride (B1222165) (NaBH₄) and the more reactive lithium aluminum hydride (LiAlH₄). vub.ac.bevulcanchem.com

The stereochemical outcome of the reduction is a significant aspect. The addition of the hydride nucleophile typically occurs from the less sterically hindered face of the cyclobutanone ring. vub.ac.be In the reduction of 3-substituted cyclobutanones, this often leads to a preference for one diastereomer. For example, the reduction of 3-(benzyloxymethyl)cyclobutanone with the bulky reducing agent L-Selectride resulted in a ~20:1 mixture of diastereomeric alcohols, with the cis-isomer being the major product, resulting from hydride attack anti to the substituent. rsc.org The choice of reducing agent, counterion, solvent, and temperature can all influence the stereoselectivity of the reduction. vub.ac.be

Table 6: Reduction of 3-Substituted Cyclobutanones

| Starting Material | Reducing Agent | Solvent | Product(s) | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 3-(Benzyloxymethyl)cyclobutanone | L-Selectride (Lithium tri-sec-butylborohydride) | THF | cis- and trans-3-(Benzyloxymethyl)cyclobutanol | High diastereoselectivity (~20:1) favoring the cis-isomer. | rsc.org |

| Chiral Cycloalkanone | Hydride Reagents (general) | Various | cis/trans mixture of cyclic alcohols | Stereoselectivity is affected by the bulk of the reducing agent and reaction conditions. | vub.ac.be |

| β-Amino Ketone (from Mannich reaction) | Sodium Borohydride (NaBH₄) | Not specified | Amino Alcohol | Standard reduction of a ketone to an alcohol. | vulcanchem.com |

Skeletal Rearrangements Leading to Complex Structures

The inherent ring strain in the cyclobutane ring of this compound makes it a versatile substrate for various skeletal rearrangements. These transformations, often driven by the release of this strain, provide pathways to more complex and synthetically valuable molecular architectures. Researchers have harnessed acid catalysis, photochemical energy, and transition metals to induce these rearrangements, converting the simple cyclobutane framework into intricate polycyclic and heterocyclic systems.

Acid-Catalyzed Ring Expansions

Under acidic conditions, derivatives of 3-(hydroxymethyl)cyclobutane can undergo ring expansion, a process mechanistically similar to a pinacol (B44631) rearrangement. cambridgescholars.com In this type of reaction, protonation of the hydroxyl group facilitates its departure as a water molecule, generating a carbocation. cambridgescholars.comvaia.com Subsequent migration of one of the cyclobutane ring carbons to the electron-deficient center results in a ring-expanded product.

A notable example involves the acid-catalyzed rearrangement of bicyclic alcohols derived from (hydroxymethyl)cyclobutane. When treated with zinc bromide in aqueous hydrogen bromide, these carbinols rearrange to form complex norbornane (B1196662) frameworks. ugent.be This transformation proceeds with a high degree of stereocontrol, retaining the stereochemistry at specific centers and demonstrating the utility of cyclobutane derivatives in constructing bridged bicyclic systems. ugent.be

Photochemical Ring Expansions

The photochemistry of cyclobutanones is well-studied and characterized by several competing reaction pathways, including ring expansion. researchgate.netacs.org Upon photoexcitation, typically to the n-π* excited state, cyclobutanones can undergo α-cleavage to form a biradical intermediate. This intermediate can then lead to various products, including an oxacarbene formed through ring expansion. researchgate.net

In the context of substituted cyclobutanones, this photochemical rearrangement can be a powerful tool for synthesis. The intermediate oxacarbene can be trapped by alcohols to generate 2-substituted tetrahydrofurans. unica.it For instance, the irradiation of a propanol-substituted cyclobutanone leads to the formation of a carbonyl-functionalized dioxabicyclo[4.3.0]nonane in high yield, showcasing a pathway from a simple cyclobutane to a more complex fused heterocyclic system. unica.it

Transition Metal and Organocatalyzed Rearrangements

Transition metals and organocatalysts can also mediate sophisticated rearrangements of cyclobutanone derivatives. Palladium catalysis, for example, has been used in cascade reactions that begin with a cyclobutanol derivative and result in a highly functionalized cyclopentanone (B42830). ugent.be

Furthermore, organocatalysis has been employed in the desymmetrization of 3-substituted cyclobutanones through a tandem reaction sequence. A proline-derived catalyst can mediate a tandem O-nitrosobenzene alkylation and cyclobutanone ring expansion, converting the starting material into a 4-substituted-5-hydroxy-γ-lactam. mdpi.com This process creates two new stereogenic centers and provides enantiomerically enriched nitrogen-containing five-membered rings, which are valuable scaffolds in medicinal chemistry. mdpi.com

The following table summarizes key skeletal rearrangement reactions involving cyclobutane systems related to this compound.

| Starting Material Type | Reagents/Conditions | Rearrangement Type | Product Structure |

| Bicyclic (hydroxymethyl)cyclobutane derivative | ZnBr₂ / aq. HBr | Acid-Catalyzed Ring Expansion | Norbornane |

| Propanol-substituted cyclobutanone | UV light (Photochemical) | Photochemical Ring Expansion / Trapping | Dioxabicyclo[4.3.0]nonane |

| 1-(propynyl)cyclobutanol derivative | Phenol, Palladium catalyst | Palladium-Catalyzed Cascade Ring Expansion | Functionalized Cyclopentanone |

| 3-Substituted cyclobutanone | O-Nitrosobenzene, Proline-derived catalyst | Organocatalyzed Tandem Ring Expansion | 4-Substituted-5-hydroxy-γ-lactam |

Building Block for Biologically Active Compounds

This compound is a valuable synthetic intermediate, serving as a versatile building block in the construction of more complex molecular architectures. Its utility is particularly pronounced in the synthesis of carbocyclic nucleoside analogues, where the cyclobutane ring replaces the furanose sugar moiety of natural nucleosides. This structural modification often imparts enhanced metabolic stability against enzymatic degradation, a desirable trait for therapeutic agents. mdpi.com The development of potent antiviral agents such as Carbovir and Abacavir, which are cyclopentenyl derivatives, paved the way for exploring other carbocyclic systems. mdpi.com The discovery of the natural product Oxetanocin A, which possesses a four-membered oxetane (B1205548) ring and exhibits antiviral activity, further stimulated the synthesis of its carbocyclic cyclobutane analogues. mdpi.comnih.gov

The cyclobutane ring of this compound provides a rigid scaffold for the attachment of nucleobases, leading to a class of compounds with significant biological potential.

The successful synthesis of carbocyclic analogues of oxetanocin, such as Cyclobut-A and Cyclobut-G (also known as Lobucavir), highlighted the therapeutic potential of cyclobutane-containing nucleosides. mdpi.com Lobucavir, in particular, was found to have potent in vitro activity against several herpes viruses. nih.gov The synthesis of these molecules often starts from precursors that can be converted to a functionalized cyclobutane ring system. For instance, an enantioselective synthesis of Lobucavir has been achieved utilizing a diastereoselective [2+2] thermal cycloaddition of dichloroketene with a chiral enol ether. riveralabupr.org This approach leads to a chiral cyclobutanone derivative which is a key intermediate for the final product. riveralabupr.org The development of these compounds has spurred further research into a variety of 2'-substituted cyclobutyl nucleosides that retain the 3'-hydroxymethyl group for necessary phosphorylation by cellular kinases, a critical step for biological activity. nih.gov

The synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine has been reported through a multi-step sequence starting from a protected precursor of this compound. A key intermediate, trans-3-(benzyloxymethyl)cyclobutanol, is synthesized from 2,2-dichloro-3-(benzyloxymethyl)cyclobutanone. rsc.orgrsc.org This cyclobutanone is itself prepared via a [2+2] cycloaddition between dichloroketene and allyl benzyl ether. rsc.orgrsc.org